molecular formula C8H6ClFO4S B1517832 Methyl 3-(chlorosulfonyl)-4-fluorobenzoate CAS No. 1099660-67-9

Methyl 3-(chlorosulfonyl)-4-fluorobenzoate

Cat. No. B1517832
CAS RN: 1099660-67-9
M. Wt: 252.65 g/mol
InChI Key: OUXKMWVLGUQISR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves chlorosulfonation reactions . For instance, the synthesis of sildenafil, a medication used to treat erectile dysfunction, involves an improved chlorosulfonation reaction using chlorosulfonic acid and thionyl chloride .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include diazotization and Balz-Schiemann reactions . These reactions can be exothermic and may lead to undesired coupling products and decomposition .

Scientific Research Applications

Antimycobacterial Activity

  • A study by Koçyiğit-Kaymakçıoğlu et al. (2009) synthesized derivatives of 4-fluorophenylhydrazide for evaluating their antimycobacterial activity against Mycobacterium tuberculosis. The compound 4-fluorobenzoic acid [(2,6-dichlorophenyl)methylene]hydrazide showed significant inhibitory activity, indicating the potential use of fluorobenzoic acid derivatives in tuberculosis treatment (Koçyiğit-Kaymakçıoğlu et al., 2009).

Fluorescent Sensor Development

  • Ye et al. (2014) developed a fluorogenic chemosensor based on o-aminophenol and methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate. This sensor showed high selectivity and sensitivity towards Al³⁺ ions, demonstrating its potential in bio-imaging and detection of aluminum ions in human cervical HeLa cancer cell lines (Ye et al., 2014).

Synthesis Optimization

  • Yin Jian-zhong (2010) conducted a study focusing on the synthesis of Methyl 2-amino-5-fluorobenzoate. They presented an optimal synthesis route involving reactions with 3-fluorobenzoic acid, highlighting the importance of efficient synthesis methods for such compounds (Yin Jian-zhong, 2010).

Environmental Biodegradation

  • Londry and Fedorak (1993) explored the use of fluorinated compounds like 6-fluoro-3-methylphenol to study the biodegradation of m-cresol in a methanogenic consortium. This research contributes to understanding the environmental fate and microbial transformation of aromatic compounds (Londry & Fedorak, 1993).

Herbicide Development

  • Liu Chang-chun (2006) synthesized 3-Chloro-4-fluorobenzoylthiourea, a compound derived from 3-chloro-4-fluorobenzoic acid. Preliminary biological tests showed that this compound has significant herbicidal activity, suggesting its potential application in agriculture (Liu Chang-chun, 2006).

Electrochemical Studies

  • Muthukrishnan and Sangaranarayanan (2010) investigated the electrochemical reduction of methylfluorobenzoates, demonstrating different mechanisms of C–F bond cleavage. Such studies are crucial for understanding the electrochemical behavior of fluorinated aromatic compounds (Muthukrishnan & Sangaranarayanan, 2010).

Safety and Hazards

“Methyl 3-(chlorosulfonyl)-4-fluorobenzoate” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .

Mechanism of Action

properties

IUPAC Name

methyl 3-chlorosulfonyl-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO4S/c1-14-8(11)5-2-3-6(10)7(4-5)15(9,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXKMWVLGUQISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801199082
Record name Benzoic acid, 3-(chlorosulfonyl)-4-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1099660-67-9
Record name Benzoic acid, 3-(chlorosulfonyl)-4-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099660-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(chlorosulfonyl)-4-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(chlorosulfonyl)-4-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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